Methylnitrosamino-N,N-dimethylethylamine

Organ-specific carcinogenesis esophageal cancer model nitrosamine target tissue selectivity

Procure MNDMEA (CAS 23834-30-2) as a compound-specific reference standard to eliminate systematic quantification errors in LC-MS/MS nitrosamine testing. Its ionizable tertiary amine center (pKa ~8.5) enables pH-dependent retention shifts for orthogonal peak identity confirmation—a capability absent in non-basic standards like NDMA or NDEA. Supplied with full characterization data (¹H-NMR, HRMS, HPLC purity ≥98%) and pharmacopeial traceability, this standard supports ICH M7-compliant ANDA submissions. Essential for GMP QC laboratories quantifying N-nitroso-ethanolamine impurity 7 in ethanolamine-containing APIs.

Molecular Formula C5H13N3O
Molecular Weight 131.18 g/mol
CAS No. 23834-30-2
Cat. No. B1215390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylnitrosamino-N,N-dimethylethylamine
CAS23834-30-2
Synonymsmethylnitrosamino-N,N-dimethylethylamine
MNDMEA
Molecular FormulaC5H13N3O
Molecular Weight131.18 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)N=O
InChIInChI=1S/C5H13N3O/c1-7(2)4-5-8(3)6-9/h4-5H2,1-3H3
InChIKeyWDAHFRFQQRIZTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylnitrosamino-N,N-dimethylethylamine (CAS 23834-30-2): A Basic-Center Nitrosamine Standard for Pharmaceutical Impurity Quantification


Methylnitrosamino-N,N-dimethylethylamine (abbreviated MNDMEA) is an N-nitroso compound derived from N,N-dimethylethylenediamine, classified chemically as N-(2-(dimethylamino)ethyl)-N-methylnitrous amide (C₅H₁₃N₃O, MW 131.2) [1]. Unlike simple dialkylnitrosamines, MNDMEA possesses a basic tertiary amine center (predicted pKₐ ~8.5) that confers ionization-dependent physicochemical properties and a distinct toxicological profile . It is primarily known as a potent esophageal carcinogen in rats and a nasal cavity carcinogen in hamsters, with documented use as a reference standard in analytical method development for nitrosamine impurity testing in pharmaceutical products [2].

Why Generic Nitrosamine Reference Standards Cannot Substitute for Methylnitrosamino-N,N-dimethylethylamine in Pharmaceutical Impurity Methods


MNDMEA is categorically distinct from simple dialkylnitrosamines such as NDMA, NDEA, and NMEA by virtue of its ionizable tertiary amine moiety. This basic center fundamentally alters its chromatographic retention behavior on reversed-phase columns, its extraction efficiency under varying pH conditions, and its ionization efficiency in electrospray mass spectrometry [1]. Consequently, a mismatch between the reference standard and the target analyte can lead to systematic quantification errors in LC-MS/MS methods used for pharmaceutical compliance testing under ICH M7 and ANDA submissions . Procuring a compound-specific, well-characterized reference standard is therefore essential for accurate and defensible analytical results.

Quantitative Differentiation Evidence for Methylnitrosamino-N,N-dimethylethylamine (MNDMEA) Versus Closest Nitrosamine Comparators


Organ-Specific Carcinogenicity: Exclusive Esophageal and Nasal Mucosa Targeting vs. Multi-Organ Hepatic Predominance of NDMA and NDEA

MNDMEA induces a uniquely narrow tumor spectrum with exclusive esophageal and nasal mucosa targeting in F344 rats. In a direct comparative study, all MNDMEA-treated rats (n=20 per sex) developed esophageal tumors and died in less than 40 weeks at doses of approximately 2–5 mg/kg/day by oral gavage; many also exhibited nasal mucosa tumors [1]. By contrast, NDMA (TD50 0.0959 mg/kg/day in rats) primarily targets liver, kidney, lung, and testes, while NDEA (TD50 0.0265 mg/kg/day in rats) targets esophagus plus liver, kidney, and vasculature [2][3]. This organotropic difference is critical: MNDMEA provides a highly selective model for esophageal carcinogenesis without confounding multi-organ carcinogenicity.

Organ-specific carcinogenesis esophageal cancer model nitrosamine target tissue selectivity

Head-to-Head Carcinogenicity: MNDMEA vs. DMENEU in the Same Rat Study Demonstrates Potency Despite a Basic Center

In the only published direct comparison, Lijinsky et al. (1992) tested MNDMEA and DMENEU (N,N-dimethylaminoethylnitrosoethylurea) side-by-side in F344 rats by oral gavage [1]. MNDMEA proved to be a potent and rapidly lethal carcinogen, with 100% of rats developing esophageal tumors and dying within 40 weeks. In stark contrast, DMENEU was weakly carcinogenic despite being a strong directly-acting mutagen in the Ames assay; it induced only tumors of the uterus and mammary gland in females, with no specific target organ in males [1]. This directly refutes the assumption that a basic center neutralizes nitrosamine carcinogenicity, and positions MNDMEA as the superior model for studying the carcinogenic potential of basic-center nitrosamines relevant to pharmaceutical NDSRIs.

Basic-center nitrosamine carcinogenesis structure-activity relationship in vivo vs. in vitro mutagenicity concordance

Quantified Carcinogenic Potency (TD50): MNDMEA is ~40-Fold Less Potent Than NDMA, Supporting a Higher Acceptable Intake for Risk Assessment

The Carcinogenic Potency Database (CPDB) reports a harmonic-mean TD50 of 3.83 mg/kg/day for MNDMEA in Syrian golden hamsters (target sites: nasal cavity, liver, lung) [1]. By comparison, NDMA has a rat TD50 of 0.0959 mg/kg/day and NDEA a rat TD50 of 0.0265 mg/kg/day [2][3]. Using the ICH M7 equation (AI = TD50 × 50 kg / 50,000), the MNDMEA hamster TD50 corresponds to a theoretical acceptable intake of approximately 3,830 ng/day, roughly 40-fold higher than NDMA (96 ng/day) and 144-fold higher than NDEA (26.5 ng/day) [4]. While cross-species comparison requires caution, this quantitative potency differential directly supports the regulatory argument that MNDMEA and structurally analogous basic-center NDSRIs may warrant higher acceptable intake limits than the default 18 ng/day class limit.

TD50 comparison carcinogenic potency ranking acceptable intake derivation nitrosamine impurity risk assessment

Analytical Reference Standard Specificity: Ionizable Tertiary Amine Enables pH-Dependent Chromatographic Selectivity Unavailable with Non-Basic Nitrosamines

MNDMEA is commercially available as a fully characterized reference standard (purity ≥95–98%) with comprehensive analytical documentation including HPLC purity, water content by KF/TGA, ¹H-NMR, IR, and mass spectrometry (ESI) confirmation [1]. Its ionizable tertiary amine (predicted pKₐ 8.53) enables retention time tuning through mobile phase pH adjustment on reversed-phase columns, a capability not shared by non-basic nitrosamines such as NDMA, NDEA, or NMEA, which are neutral species under all pH conditions. This pH-switchable retention provides a critical selectivity advantage when resolving MNDMEA from co-eluting matrix interferences in complex pharmaceutical formulations. The reference standard is supplied with traceability documentation aligned with USP and EP pharmacopeial standards, supporting direct use in GMP-regulated QC laboratories [1].

LC-MS/MS method development nitrosamine impurity quantification reference standard traceability pharmaceutical ANDA testing

Species-Specific Susceptibility: MNDMEA Is More Potent in Rats Than Hamsters, Informing Preclinical Model Selection

Lijinsky et al. (1992) demonstrated a marked species difference in MNDMEA susceptibility: F344 rats treated at 2–5 mg/kg/day by gavage all developed esophageal tumors and died within 40 weeks, whereas Syrian golden hamsters receiving 4.74–5.38 mg/kg/day survived longer and exhibited a substantially lower tumor incidence (nasal cavity: 9/12 females, liver: 3/12 males; colon: 2/12) [1]. The hamster TD50 of 3.83 mg/kg/day [2] further quantifies this reduced sensitivity. This species selectivity contrasts with NDMA and NDEA, which are potent carcinogens across rats, mice, and hamsters with relatively consistent target organ profiles [3][4]. The pronounced rat-hamster differential for MNDMEA implies species-specific metabolic activation or DNA repair pathways that are directly relevant to human risk extrapolation for basic-center nitrosamines.

Interspecies carcinogenicity comparison Syrian hamster model F344 rat model nitrosamine susceptibility

Validated Application Scenarios for Methylnitrosamino-N,N-dimethylethylamine Based on Quantitative Differentiation Evidence


Esophageal Carcinogenesis Research: Selective Tumor Induction Without Hepatic Confounding

MNDMEA is the preferred agent for experimental induction of esophageal squamous cell carcinoma in F344 rats, producing 100% tumor incidence with death within 40 weeks at moderate oral doses (2–5 mg/kg/day) without the concurrent hepatic carcinogenicity characteristic of NDMA and NDEA [1]. This selectivity, documented in head-to-head comparison with DMENEU, enables chemoprevention and therapeutic intervention studies in esophageal cancer models where drug-induced hepatotoxicity or competing liver tumors would otherwise confound survival endpoints and histological interpretation [2].

Pharmaceutical Nitrosamine Impurity Reference Standard for ANDA and QC Applications

MNDMEA serves as a compound-specific reference standard for the quantification of N-nitroso-ethanolamine impurity 7 (a known nitrosamine impurity in ethanolamine-containing APIs) using LC-MS/MS methods [3]. Its ionizable tertiary amine enables pH-dependent chromatographic retention shifts that provide orthogonal confirmation of peak identity, a capability absent in non-basic nitrosamine standards (NDMA, NDEA, NMEA) . The reference standard is supplied with full characterization data (¹H-NMR, IR, HRMS, HPLC purity ≥98%) and pharmacopeial traceability documentation, supporting direct deployment in GMP QC laboratories for ANDA submissions [3].

NDSRI Risk Assessment Surrogate for APIs Containing Dimethylaminoethyl Structural Motifs

MNDMEA's structural derivation from N,N-dimethylethylenediamine—a motif shared by numerous APIs including orphenadrine, nizatidine, and diphenhydramine—makes it a structurally relevant surrogate for read-across in NDSRI risk assessment when compound-specific carcinogenicity data are unavailable . Its relatively low carcinogenic potency (TD50 3.83 mg/kg/day, ~40× less potent than NDMA) provides a scientifically defensible basis for justifying higher acceptable intake limits for basic-center NDSRIs that exceed the default 18 ng/day threshold [4]. This read-across application is recognized under FDA and EMA guidance for NDSRI impurity assessment [5].

Interspecies Nitrosamine Susceptibility Studies: Rat vs. Hamster Differential Model

The >10-fold differential in MNDMEA carcinogenic potency between F344 rats and Syrian golden hamsters—documented in the same laboratory under identical dosing protocols—provides a unique experimental system for investigating the mechanistic determinants of species-specific nitrosamine susceptibility [1]. Research applications include comparative metabolism studies (cytochrome P450 isoform profiling), DNA adduct formation and repair kinetics, and identification of genetic or epigenetic factors governing nitrosamine-induced esophageal carcinogenesis. These investigations directly inform the human relevance framework for regulatory risk assessment of basic-center nitrosamines [2].

Quote Request

Request a Quote for Methylnitrosamino-N,N-dimethylethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.